
1,4-Dibromo-1,1,3-trifluorobut-2-ene
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Overview
Description
1,4-Dibromo-1,1,3-trifluorobut-2-ene is an organic compound with the molecular formula C4H3Br2F3. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,3-trifluorobut-2-ene can be synthesized through the bromination of 1,1,3-trifluorobut-2-ene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Electrophilic Addition Reactions
The electron-rich double bond in 1,4-dibromo-1,1,3-trifluorobut-2-ene readily undergoes electrophilic additions. For example:
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Halogenation : Reaction with bromine (Br₂) in dichloromethane at 0°C yields 1,2,4-tribromo-1,1,3-trifluorobutane.
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Acid-Catalyzed Hydration : Treatment with concentrated sulfuric acid followed by water produces 1,4-dibromo-1,1,3-trifluoro-2-butanol.
Mechanism :
Electrophilic attack occurs at the less substituted carbon of the double bond due to steric hindrance from the trifluoromethyl group:
\ceBrF2C−CF=CHBr+H+−>BrF2C−CFH+−CHBr−>BrF2C−CF(OH)−CHBr
This regioselectivity is confirmed by 19F NMR studies showing preferential protonation at the terminal carbon.
Nucleophilic Substitution Reactions
The bromine atoms at C1 and C4 are susceptible to nucleophilic displacement:
Notably, reactions with ethylenediamine yield bicyclic fluorinated heterocycles, as demonstrated by 13C NMR data showing new C–N bond formation .
Elimination Reactions
Under basic conditions, this compound undergoes dehydrohalogenation:
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DBU-Induced Elimination : Treatment with 1,8-diazabicycloundec-7-ene (DBU) in THF at 60°C produces 1,1,3-trifluoro-1,3-butadiene .
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KOH/Phase-Transfer Catalysis : Using tetrabutylammonium bromide as a catalyst, the compound eliminates HBr to form trifluorinated dienes .
Key Observation :
The reaction with DBU proceeds via a concerted E2 mechanism, as evidenced by deuterium labeling experiments showing anti-periplanar geometry .
Polymerization and Copolymerization
This compound serves as a monomer in radical-initiated copolymerization:
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With Vinylidene Fluoride : Forms fluorinated polymers with enhanced thermal stability (decomposition temp. >300°C).
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With Tetrafluoroethylene : Produces elastomers with low glass transition temperatures (Tg<−40∘C).
Reaction Conditions :
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Initiator: Azobisisobutyronitrile (AIBN)
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Solvent: Supercritical CO₂
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Temperature: 70°C
Comparative Reactivity Analysis
The trifluoromethyl groups significantly alter reactivity compared to non-fluorinated analogs:
Compound | Electrophilic Addition Rate | Nucleophilic Substitution Rate | Thermal Stability |
---|---|---|---|
1,4-Dibromo-2-fluorobut-2-ene | Moderate | High | Low |
This compound | High (steric acceleration) | Moderate (fluorine electron withdrawal) | High |
1,4-Dibromo-2-chlorobut-2-ene | Low | High | Moderate |
Mechanistic Insights
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Steric Effects : Bulky trifluoromethyl groups direct electrophiles to less hindered positions.
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Electronic Effects : Fluorine’s strong electron-withdrawing nature activates bromine for nucleophilic substitution but deactivates the double bond toward radical reactions .
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Stereochemical Control : The (Z)-configuration enforces cis-additions in Diels-Alder reactions, as shown by X-ray crystallography of cycloadducts .
Scientific Research Applications
1,4-Dibromo-1,1,3-trifluorobut-2-ene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology:
Mechanism of Action
The mechanism of action of 1,4-dibromo-1,1,3-trifluorobut-2-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2-butene: Similar in structure but lacks the trifluoromethyl group.
1,4-Dibromo-1,1,2-trifluorobut-2-ene: Similar but with a different fluorine atom arrangement.
1,4-Dibromo-1,1,3-trifluorobutane: Similar but fully saturated without the double bond.
Uniqueness
1,4-Dibromo-1,1,3-trifluorobut-2-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
Molecular Formula |
C4H3Br2F3 |
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Molecular Weight |
267.87 g/mol |
IUPAC Name |
1,4-dibromo-1,1,3-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2 |
InChI Key |
LCTKXPQKSGIAQF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CC(F)(F)Br)F)Br |
Origin of Product |
United States |
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